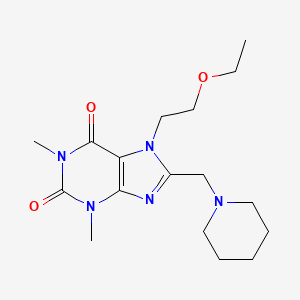![molecular formula C15H16N2O5S2 B2669682 N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-30-0](/img/structure/B2669682.png)
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a unique structure that includes a benzo[d]oxazole ring, a thiophene moiety, and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-substituted anilines with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfonamide group: Sulfonyl chlorides are commonly used to introduce the sulfonamide group via nucleophilic substitution reactions with amines.
Attachment of the thiophene moiety: This step often involves the use of thiophene-3-carboxaldehyde in a condensation reaction with the intermediate formed in the previous steps.
Methoxyethyl group addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential antimicrobial agent due to its sulfonamide group.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Material Science: The compound’s structural properties can be utilized in the development of novel materials with specific electronic or optical characteristics.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent. Additionally, the compound’s structure allows it to bind to various receptors and proteins, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide stands out due to its unique combination of a benzo[d]oxazole ring, a thiophene moiety, and a sulfonamide group. This structural diversity allows it to interact with a wider range of biological targets and exhibit distinct chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-21-6-5-17(9-11-4-7-23-10-11)24(19,20)12-2-3-14-13(8-12)16-15(18)22-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIYWRHKHAHUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)
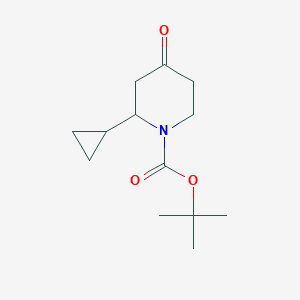

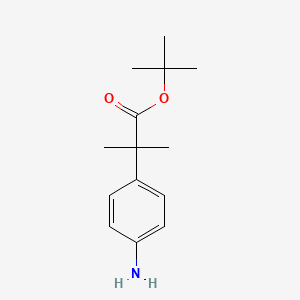
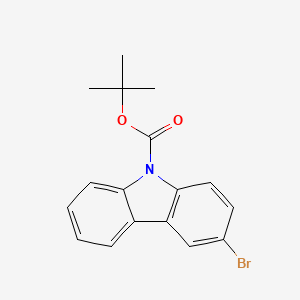
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2669610.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2669611.png)
![(2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)
![6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2669613.png)
![3-fluoro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2669614.png)
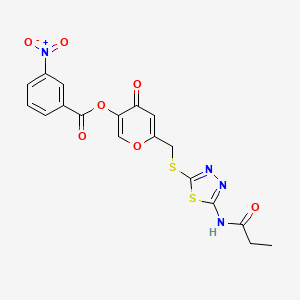
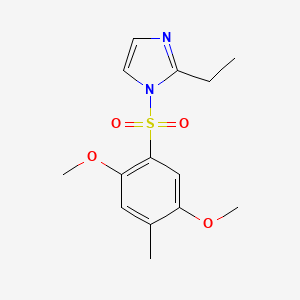
![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/new.no-structure.jpg)
